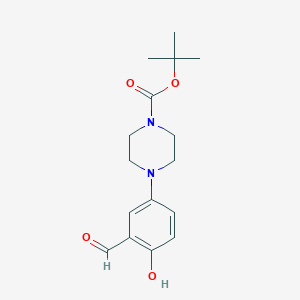

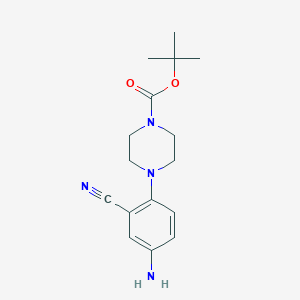

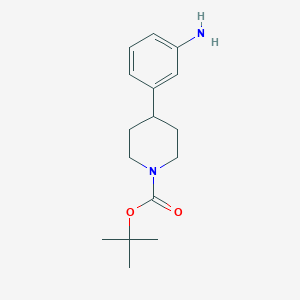

tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

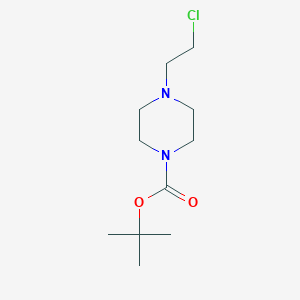

The compound tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a derivative of the dihydroquinoline class, which is a group of compounds known for their diverse biological activities and potential use in medicinal chemistry. The tert-butyl group is a common protecting group used in organic synthesis, particularly for carboxylic acids and amines.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with high selectivity and yield. For instance, an improved synthesis of a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, resulting in a 95% yield with minimal racemization and an enantiomeric excess of 99.4% after recrystallization . Another synthesis method for 2-tert.-butyl-8-hydroxyquinoline involved a direct reaction with tert.-butyl-lithium or a cyclization reaction, demonstrating the versatility of tert-butyl groups in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of tert-butylated compounds can be confirmed through various spectroscopic methods and, in some cases, X-ray crystallography. For example, the structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was confirmed by spectroscopy and X-ray crystallographic analysis, which also revealed the presence of aromatic π-stacking interactions and hydrogen bonds stabilizing the structure .

Chemical Reactions Analysis

Tert-butylated compounds can undergo a variety of chemical reactions. For instance, tert-butyl nitrite has been

Scientific Research Applications

Environmental and Toxicological Studies

Synthetic Phenolic Antioxidants : This review focuses on synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), which are structurally related to tert-butylated compounds. These SPAs have been detected in various environmental matrices and have potential human exposure risks through food intake, dust ingestion, and personal care products. Toxicity studies suggest that some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. Future research directions include investigating novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).

Antimicrobial and Anticancer Properties

Antimicrobial Activity of Mushroom Extracts : A review highlights the antimicrobial properties of mushroom extracts, including low- and high-molecular weight compounds such as terpenes, steroids, and peptides. These compounds demonstrate potent toxicity against a broad range of microorganisms, including bacteria, suggesting that mushrooms could be an alternative source of new antimicrobials. This context is relevant for understanding the potential biological activities of tert-butylated compounds (Alves et al., 2012).

Antioxidant Activity

Practical Use of Natural Antioxidants in Meat Products : This review discusses the shift towards using natural antioxidants, like tert-butylhydroquinone, in meat and poultry processing to prevent lipid and protein oxidation. It underscores the increasing consumer preference for natural over synthetic antioxidants, highlighting the potential of tert-butylated compounds in food preservation (Oswell et al., 2018).

Advanced Oxidation Processes

Degradation of Acetaminophen by Advanced Oxidation : A comprehensive review on the degradation of acetaminophen highlights the importance of advanced oxidation processes (AOPs) in treating recalcitrant compounds in aqueous media. The review details kinetics, mechanisms, and by-products of AOPs, providing a foundation for understanding how tert-butylated compounds might be processed or degraded in environmental settings (Qutob et al., 2022).

properties

IUPAC Name |

tert-butyl 4-amino-3,4-dihydro-2H-quinoline-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-8-11(15)10-6-4-5-7-12(10)16/h4-7,11H,8-9,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMGKXNAGCGTTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592924 |

Source

|

| Record name | tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

CAS RN |

944906-95-0 |

Source

|

| Record name | tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-amino-3,4-dihydroquinoline-1(2Ð?)-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)